molecular formula C13H13ClN2O B13784732 1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone CAS No. 91481-02-6

1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B13784732
CAS No.: 91481-02-6
M. Wt: 248.71 g/mol
InChI Key: TXTMRLJHSIIYMB-UHFFFAOYSA-N
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Description

1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone typically involves multiple steps. One common method involves the reduction of 1-(5-chloro-2-nitrophenyl)ethanone using platinum oxide and charcoal in ethanol under hydrogen atmosphere . Another method involves the reduction of 2-nitro-5-chloroacetophenone using iron powder and ammonium chloride in a methanol-water mixture at 60°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, hydrazones, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, potentially inhibiting or activating biological processes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone is unique due to its specific combination of functional groups and its pyrrole ring structure

Properties

CAS No.

91481-02-6

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H13ClN2O/c1-7-11(8(2)17)12(15)13(16-7)9-5-3-4-6-10(9)14/h3-6,16H,15H2,1-2H3

InChI Key

TXTMRLJHSIIYMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2Cl)N)C(=O)C

Origin of Product

United States

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